molecular formula C12H18O3S B14312168 2-(2,2-Dipropoxyacetyl)thiophene CAS No. 113311-41-4

2-(2,2-Dipropoxyacetyl)thiophene

Cat. No.: B14312168
CAS No.: 113311-41-4
M. Wt: 242.34 g/mol
InChI Key: CNUGDFBMFFQFEU-UHFFFAOYSA-N
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Description

2-(2,2-Dipropoxyacetyl)thiophene is a heterocyclic compound containing a thiophene ring substituted with a 2,2-dipropoxyacetyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(2,2-Dipropoxyacetyl)thiophene, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with carbonyl compounds under specific conditions. For instance, the Paal-Knorr synthesis involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dipropoxyacetyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Dipropoxyacetyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Dipropoxyacetyl)thiophene involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function. Additionally, the dipropoxyacetyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dipropoxyacetyl)thiophene is unique due to its dipropoxyacetyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other thiophene derivatives and may contribute to its specific applications in various fields .

Properties

CAS No.

113311-41-4

Molecular Formula

C12H18O3S

Molecular Weight

242.34 g/mol

IUPAC Name

2,2-dipropoxy-1-thiophen-2-ylethanone

InChI

InChI=1S/C12H18O3S/c1-3-7-14-12(15-8-4-2)11(13)10-6-5-9-16-10/h5-6,9,12H,3-4,7-8H2,1-2H3

InChI Key

CNUGDFBMFFQFEU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C(=O)C1=CC=CS1)OCCC

Origin of Product

United States

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